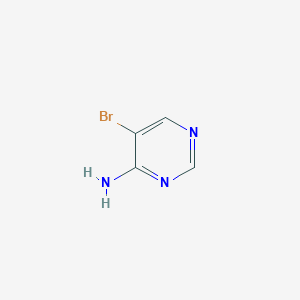

4-Amino-5-bromopyrimidine

Description

Significance within Heterocyclic Chemistry Research

Heterocyclic compounds are fundamental in medicinal chemistry, and five-membered heteroaromatic rings, in particular, are noted for improving properties like metabolic stability and bioavailability in drug candidates. mdpi.com 4-Amino-5-bromopyrimidine is a key player in the synthesis of fused heterocyclic systems, which are scaffolds for a wide array of pharmacologically active compounds. rsc.org The pyrimidine (B1678525) ring itself is a core structure in numerous therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs. nih.gov

The utility of this compound as a synthetic precursor is demonstrated in its use to create various derivatives. For instance, it is a starting material for producing pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their anti-tumor, antiviral, and anti-inflammatory properties. mdpi.comrsc.org The amino and bromo groups on the pyrimidine ring allow for sequential reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, to build molecular complexity. nih.gov For example, the bromine atom at the C5 position can be readily displaced or used in palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups. nih.gov This versatility makes it an indispensable tool for chemists aiming to generate libraries of novel compounds for biological screening.

Table 2: Selected Research Applications of this compound Derivatives

| Derivative Class | Synthetic Approach | Area of Research | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Condensation reactions with β-dicarbonyl compounds or their equivalents. | Medicinal chemistry (anticancer, antiviral, anti-inflammatory). | mdpi.comrsc.org |

| Substituted Pyrimidines | Suzuki-Miyaura coupling at the C5-bromo position. | Development of kinase inhibitors for cancer therapy. | nih.gov |

| Fused Pyrimidine Systems | Intramolecular cyclization following substitution at the amino group. | Material science and drug discovery. | mdpi.com |

| Thieno[2,3-d]pyrimidines | Reaction with reagents to build the fused thiophene (B33073) ring. | Anticancer research. | mdpi.com |

Overview of Research Trajectories for Halogenated Pyrimidines

Halogenated pyrimidines represent a significant class of compounds in chemical research, primarily because halogen atoms serve as important functional groups that can modulate a molecule's physicochemical properties. acs.orgusc.edu The introduction of a halogen, such as bromine, chlorine, or fluorine, to a pyrimidine ring can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov

Research in this area often focuses on several key trajectories:

Synthesis of Novel Derivatives: A primary research direction involves developing new synthetic methods for halogenating pyrimidines and using these halogenated intermediates to create more complex molecules. rsc.orgclockss.org For example, methods have been developed for the direct C-H halogenation of pyrimidine-based scaffolds under mild, environmentally friendly conditions. rsc.org

Medicinal Chemistry Applications: Halogenated pyrimidines are crucial in drug discovery. nih.gov The halogen atom can act as a bioisostere for other groups, form halogen bonds with protein targets, or serve as a reactive handle for further molecular elaboration, as seen in the synthesis of various kinase inhibitors and antiviral agents. nih.gov For instance, 5-bromo-2,4-dichloropyrimidine (B17362) is a key intermediate in the synthesis of compounds that are then tested for biological activity through Suzuki-Miyaura coupling reactions. nih.gov

Physicochemical Studies: Researchers investigate the electronic effects of halogenation on the pyrimidine ring. acs.orgusc.edu Studies using techniques like X-ray photoelectron spectroscopy (XPS) combined with theoretical methods like Density Functional Theory (DFT) have been conducted to understand how different halogens at various positions on the pyrimidine ring affect its electronic structure and reactivity. acs.orgusc.edu These fundamental studies are crucial for the rational design of new molecules with desired properties.

The continued exploration of halogenated pyrimidines, including this compound, promises to yield new compounds with significant potential in medicine and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFAONYUCDAVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437444 | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-10-7 | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 5 Bromopyrimidine and Its Precursors

Established Synthetic Pathways to 4-Amino-5-bromopyrimidine

Traditional synthetic routes to this compound and related structures rely on foundational organic reactions, primarily focusing on the controlled introduction of bromine and amino functionalities onto the pyrimidine (B1678525) ring.

Regioselective Bromination Approaches

The direct bromination of the pyrimidine ring is a fundamental step in the synthesis of this compound. Achieving regioselectivity—the specific placement of the bromine atom at the C5 position—is critical. Electrophilic aromatic bromination is the most common method employed for this purpose. youtube.com The choice of brominating agent and reaction conditions are paramount to direct the substitution to the desired position, especially in the presence of an activating amino group.

One widely used method involves the treatment of 4-aminopyrimidine (B60600) with a suitable brominating agent. organic-chemistry.org N-Bromosuccinimide (NBS) has proven to be an effective reagent for this transformation, often used in a solvent like acetonitrile. The reaction proceeds via an electrophilic attack on the electron-rich pyrimidine ring. The amino group at the C4 position activates the ring, directing the incoming electrophile. However, controlling the reaction to achieve mono-substitution at the C5 position is a key challenge. Theoretical analyses using ab initio calculations have been employed to predict positional selectivity in electrophilic aromatic brominations, aligning well with experimental outcomes. youtube.com

A greener approach to regioselective bromination involves the use of reagents like tetraalkylammonium tribromides, which can offer high para-selectivity in the bromination of activated aromatic systems. youtube.comnih.gov The use of N-bromosuccinimide with silica (B1680970) gel in non-polar solvents has also been shown to be a regiospecific method for the bromination of certain activated aromatic compounds. youtube.com

Table 1: Comparison of Bromination Reagents for Aromatic Systems

| Reagent/System | Selectivity | Conditions | Notes |

| N-Bromosuccinimide (NBS) | Good | Acetonitrile, dark, room temp. | Common and effective for activated rings. |

| Tetrabutylammonium tribromide (TBATB) | High para-selectivity | Varies | Offers high regioselectivity for certain substrates. nih.gov |

| NBS / Silica Gel | High | Carbon tetrachloride, room temp. | Can lead to regiospecific bromination. youtube.com |

| CuBr₂ / K₂S₂O₈ | C1-bromination | DMSO | Used for specific heterocycles like pyrrolo[1,2-a]quinoxaline. nih.gov |

Amination Reactions in Pyrimidine Synthesis

The introduction of the amino group is another cornerstone of pyrimidine synthesis. This can be achieved either by starting with a pre-aminated precursor or by aminating a functionalized pyrimidine ring. In the context of this compound, amination often involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring. The 4-halo substituent on a pyrimidine ring is particularly susceptible to nucleophilic displacement by amines. mdpi.com

Modern amination strategies have moved beyond classical nucleophilic aromatic substitution. One innovative approach involves the conversion of a C-H bond into a C-N bond. For instance, pyridines and diazines can be aminated by first converting them into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form versatile iminophosphorane products. durham.ac.uk This method offers excellent regioselectivity and can be applied to complex molecules in late-stage functionalization. durham.ac.uk While not yet explicitly demonstrated for this compound, this strategy holds potential for the direct amination of the pyrimidine core.

Novel and Green Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods. These include catalytic strategies, the use of alternative energy sources like microwaves, and the application of flow chemistry.

Catalytic Strategies for Pyrimidine Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic compounds like pyrimidine. sci-hub.se These methods avoid the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste generation. Catalysts based on palladium, nickel, and rhodium have been successfully employed for the direct arylation, alkylation, and amination of the pyrimidine ring. clockss.orgnih.gov

The pyrimidine ring itself can act as a directing group, guiding the metal catalyst to a specific C-H bond to ensure regioselectivity. clockss.orgnih.gov For example, palladium-catalyzed C-H activation has been used for the regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. clockss.org These catalytic approaches are often conducted under mild conditions and tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex pyrimidine derivatives. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) in Bromopyrimidine Preparation

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reaction selectivity compared to conventional heating methods. nih.gov

Several studies have reported the successful application of MAOS in the synthesis of pyrimidine derivatives. For instance, the Biginelli three-component cyclocondensation reaction to form tetrahydropyrimidines can be efficiently carried out under microwave irradiation. The synthesis of aminopyrimidine derivatives via the condensation of chalcones and guanidine (B92328) has also been successfully performed using microwave heating. Furthermore, microwave-activated regioselective alkylation has been utilized in the synthesis of pyrimidine-containing dinucleosides. These examples underscore the potential of MAOS to accelerate the synthesis of bromopyrimidine precursors and the final target compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Thiazine Synthesis | Reflux for 5 hours | 500W, 140°C for 10 min | nih.gov |

| Thiazine Synthesis | Boiling water bath for 3 hours | 500W, 140°C for 5 min | nih.gov |

| Aminopyrimidine Synthesis | Conventional heating | Microwave irradiation | |

| Pyridinium (B92312) Salt Synthesis | Batch reaction | Microwave-assisted flow, <10 min residence time |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, is another paradigm shift in modern organic synthesis. nih.gov This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for automated multi-step synthesis.

The synthesis of heterocyclic compounds, which are central to medicinal chemistry, has been a major focus of flow chemistry applications. sci-hub.seclockss.org Continuous flow reactors allow for rapid and efficient mixing and heat transfer, enabling reactions to be performed under conditions that are often inaccessible in batch, such as superheated solvent conditions. clockss.org This can lead to significantly reduced reaction times and cleaner reaction profiles. For example, the synthesis of pyridinium salts has been successfully optimized under continuous flow conditions, achieving high yields in very short residence times. While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable to its synthesis, promising safer, more efficient, and scalable production in the future. nih.gov

Preparation of Key Halogenated Pyrimidine Intermediates

The synthesis of this compound often proceeds via the strategic functionalization of pre-halogenated pyrimidine rings. The nature and position of the halogen atoms on the pyrimidine core are critical as they dictate the regioselectivity of subsequent nucleophilic substitution reactions. This section details the established and advanced methodologies for preparing key halogenated pyrimidine intermediates that serve as foundational precursors.

A pivotal intermediate in many synthetic routes is 5-bromo-2,4-dichloropyrimidine (B17362). sigmaaldrich.comchemicalbook.comlookchem.com Its preparation typically starts from 5-bromouracil (B15302). One common and effective method involves the treatment of 5-bromouracil with phosphorus oxychloride (POCl₃), often requiring prolonged heating under reflux. In one documented procedure, heating 5-bromouracil in POCl₃ for four days resulted in an 82% yield of 5-bromo-2,4-dichloropyrimidine after purification by distillation. prepchem.com An alternative approach utilizes phosphorus pentachloride (PCl₅) in a solvent like 1,1,2-trichloroethane. This method, when heated to reflux, can lead to a near-quantitative yield (99.5%) of the desired product after purification by silica gel column chromatography. chemicalbook.com 5-bromo-2,4-dichloropyrimidine is a valuable intermediate as the two chlorine atoms exhibit differential reactivity, allowing for sequential and controlled substitution. nih.govsigmaaldrich.com

Another important precursor is 5-bromo-2-chloropyrimidine (B32469). A reported synthesis involves the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in toluene, using triethylamine (B128534) as a base. chemicalbook.com The reaction is conducted at 80-85°C for 6 hours. chemicalbook.com A different method for its preparation involves treating 2-hydroxy-5-bromopyrimidine with N,N-dimethyl-formamide (DMF) and hydrochloric acid in the presence of a phase-transfer catalyst, which produced 5-bromo-2-chloropyrimidine in 91% yield. chemicalbook.com

General methods for the synthesis of 4-bromopyrimidines have also been developed. One such one-pot reaction involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane. clockss.org This approach offers a straightforward route to 4-brominated pyrimidine derivatives which might otherwise be difficult to access. clockss.org

The synthesis of other dihalopyrimidines, such as 4,6-dichloropyrimidine, is also well-documented. It is commonly prepared by reacting 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. guidechem.comwipo.int A scalable and robust process for synthesizing the related 4,6-dichloropyrimidine-5-carbonitrile (B1297664) has also been described, starting from 4,6-dihydroxypyrimidine and involving a Vilsmeier formylation and subsequent chlorination. acs.org

The following tables summarize the reaction conditions for the preparation of these key halogenated intermediates.

Table 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

| Starting Material | Reagents | Solvent | Conditions | Yield | Purification | Reference |

|---|---|---|---|---|---|---|

| 5-Bromouracil | Phosphorus oxychloride (POCl₃) | None (POCl₃ as reagent and solvent) | Reflux, 4 days | 82% | Distillation | prepchem.com |

Table 2: Synthesis of Other Halogenated Pyrimidines

| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | 2-Hydroxy-5-bromopyrimidine | POCl₃, Triethylamine | Toluene | 80-85°C, 6h | Not specified | chemicalbook.com |

| 5-Bromo-2-chloropyrimidine | 2-Hydroxy-5-bromopyrimidine | Cetyltrimethylammonium chloride, HCl | N,N-Dimethyl-formamide (DMF) | 40°C, 12h | 91% | chemicalbook.com |

| 4-Bromopyrimidines | N-(Cyanovinyl)amidines | Dry Hydrogen Bromide | 1,4-Dioxane | 15-20°C, 2h | Good | clockss.org |

Mechanistic Elucidation of Reactions Involving 4 Amino 5 Bromopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction type for pyrimidines. byjus.comslideshare.net Due to the electron-withdrawing nature of the two ring nitrogens, positions 2, 4, and 6 are particularly activated for nucleophilic attack. slideshare.netyoutube.com While the bromine in 4-Amino-5-bromopyrimidine is at the C5 position, which is less activated, substitution can still occur, often through various mechanistic subtleties.

The direct SNAr mechanism, also known as the addition-elimination pathway, is the most common form of nucleophilic aromatic substitution. byjus.comwikipedia.org The reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the leaving group (the bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine (B1678525) ring is restored. pressbooks.pub

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and activating the ring for attack. wikipedia.orglibretexts.orgpressbooks.pub In the case of pyrimidines, the ring nitrogen atoms serve as powerful internal electron-withdrawing groups, delocalizing the negative charge of the intermediate and thus facilitating the substitution. bhu.ac.in Although nucleophilic attack is preferred at the 2, 4, and 6 positions, direct displacement at C5 can be achieved, particularly with highly activated pyrimidines or under forcing conditions.

Cine-substitution proceeds through a different pathway involving an elimination-addition mechanism, with a highly reactive hetaryne intermediate. wikipedia.orgacs.org This mechanism is favored under conditions of a very strong base, such as sodium amide (NaNH₂). pressbooks.pubwikipedia.org The process begins with the base abstracting a proton from a position adjacent to the leaving group. For this compound, this would likely involve deprotonation at the C6 position.

This is followed by the elimination of the bromide ion to form a strained, reactive 5,6-pyrimidyne intermediate. pressbooks.pub In the final step, the nucleophile adds to the hetaryne. This addition can occur at either carbon of the former triple bond, meaning the incoming nucleophile can bond to the carbon that originally bore the leaving group (ipso-substitution) or the adjacent carbon (cine-substitution). This often results in a mixture of isomeric products. acs.org While well-documented for other halo-azines, this pathway is a plausible, though less common, route for this compound under strongly basic conditions. rsc.org

A more complex pathway for nucleophilic substitution in heterocyclic systems is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant for the reaction of substituted pyrimidines with strong nucleophiles like metal amides in liquid ammonia. wikipedia.orgnih.gov

The reaction is initiated by the addition of the nucleophile to an electrophilic carbon of the pyrimidine ring, often at a position lacking a leaving group (e.g., C2 or C6). This addition leads to the cleavage of a C-N bond and opening of the pyrimidine ring. The resulting open-chain intermediate then undergoes a subsequent intramolecular cyclization, expelling the original leaving group and forming a new heterocyclic ring. acs.orgwikipedia.org A key feature of the SN(ANRORC) mechanism is that it can result in a "ring transformation," where the atoms of the final product ring are not in the same positions as they were in the starting material. acs.org Isotopic labeling studies have been crucial in proving the occurrence of this pathway by demonstrating that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides like this compound. researchgate.netnobelprize.orgacs.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgillinois.edu The generally accepted mechanism involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a Pd(II) complex. nobelprize.org

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. nobelprize.orgorganic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. nobelprize.org

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org The mechanism is thought to involve a palladium cycle similar to the Suzuki reaction and a separate copper cycle. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

These reactions are highly valued for their mild conditions and tolerance of a wide variety of functional groups, making them suitable for the synthesis of complex molecules. nobelprize.orgnih.gov

Base-Catalyzed Aryl Halide Isomerization and its Utility in Pyrimidine Chemistry

Base-catalyzed aryl halide isomerization, sometimes referred to as the "halogen dance," is a process where a halogen atom migrates from one position to another on an aromatic ring. nih.gov This transformation can be synthetically useful, as it allows for the functionalization of positions that are not accessible through direct substitution. rsc.orgresearchgate.net

The mechanism is believed to proceed through a hetaryne intermediate. rsc.orgamazonaws.com In studies on 3-bromopyridines, a strong base promotes the formation of a 3,4-pyridyne intermediate. This intermediate can then be re-halogenated to form an isomeric mixture of haloarenes or be trapped by a nucleophile. nih.govamazonaws.com A key application is the tandem isomerization/selective interception, where a less reactive halide (e.g., at the 3-position of pyridine) isomerizes to a more reactive position (the 4-position), which then rapidly undergoes a facile SNAr reaction with a present nucleophile. rsc.orgamazonaws.com This strategy effectively allows for substitution at a site that would not normally react directly.

For pyrimidine chemistry, this principle offers a pathway to achieve unconventional selectivity. While direct evidence for this compound undergoing such an isomerization is not prominent, the established mechanism in closely related heterocycles suggests its potential. nih.govresearchgate.net This tandem approach could enable the use of readily available bromopyrimidines to access isomers that are otherwise difficult to synthesize. rsc.orgresearchgate.net

Other Significant Reaction Pathways

Beyond the major pathways discussed, this compound and its derivatives can engage in other mechanistically significant transformations. One notable method is directed ortho-metalation followed by substitution. For instance, a closely related compound, 2-amino-5-bromo-4(3H)-pyrimidinone, has been functionalized using a regioselective lithiation–substitution protocol. nih.gov In this type of reaction, a directing group (like a protected amine or pyrimidone oxygen) directs a strong base (like an organolithium reagent) to deprotonate an adjacent position. The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents. This approach allows for the selective functionalization of specific C-H bonds adjacent to the directing group, a transformation not easily achieved by other means. nih.gov

Synthesis and Functionalization of 4 Amino 5 Bromopyrimidine Derivatives

Derivatization at the Amino Moiety

The amino group of 4-Amino-5-bromopyrimidine is a key site for derivatization, enabling the introduction of various substituents to modulate the compound's physicochemical and biological properties. Standard acylation reactions with carboxylic acid chlorides or anhydrides can be employed to introduce amide functionalities. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(5-bromopyrimidin-4-yl)acetamide.

Furthermore, the amino group can undergo reactions such as N-alkylation and N-arylation, although these transformations may require specific catalysts and conditions to achieve regioselectivity and avoid side reactions at the pyrimidine (B1678525) ring nitrogens. The nucleophilicity of the amino group also allows for its participation in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. These derivatization strategies at the amino moiety are fundamental in exploring the structure-activity relationships of this compound-based compounds.

Halogen-Directed Functionalization at the Pyrimidine Ring

The bromine atom at the C5 position of the pyrimidine ring is a crucial handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This halogen allows for the application of modern cross-coupling methodologies, significantly expanding the structural diversity of accessible derivatives.

Suzuki Coupling: A prominent example is the Suzuki cross-coupling reaction, where the bromine atom is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction facilitates the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C5 position. For example, coupling with phenylboronic acid would yield 4-amino-5-phenylpyrimidine.

Other Cross-Coupling Reactions: Besides the Suzuki reaction, other palladium-catalyzed cross-coupling reactions such as the Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be utilized to introduce alkynyl, vinyl, and amino functionalities, respectively. These reactions underscore the synthetic utility of the bromo-substituent in creating complex molecular architectures.

Design and Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The strategic placement of the amino and bromo substituents in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of both the amino group and the bromine atom in cyclization cascades.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

One of the important fused systems derived from this compound is the pyrido[2,3-d]pyrimidine core. A common synthetic approach involves the reaction of this compound with compounds containing an active methylene (B1212753) group and a carbonyl or nitrile function. nih.gov For instance, a palladium-catalyzed coupling with an appropriate olefin followed by an intramolecular cyclization can lead to the formation of the pyridone ring fused to the pyrimidine. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity. These derivatives are of interest due to their potential as kinase inhibitors and other biological activities. nih.gov

Triazolopyrimidine Derivatives

The synthesis of triazolopyrimidine derivatives from this compound can be achieved through multi-step sequences. nih.gov One possible route involves the conversion of the amino group into a hydrazine (B178648) derivative, followed by cyclization with a one-carbon synthon to form the triazole ring. researchgate.netresearchgate.net Alternatively, the amino group can be diazotized and converted to an azido (B1232118) group, which can then undergo a [3+2] cycloaddition reaction with an alkyne to form the triazole ring. The specific isomer of the triazolopyrimidine formed will depend on the reaction pathway and the reagents used. nih.govresearchgate.net These compounds are explored for a range of pharmacological activities. nih.govrsc.org

Imidazopyridine Derivatives

While the direct synthesis of imidazopyridine derivatives from this compound is less common, the pyrimidine core can be a starting point for more complex transformations leading to such structures. nih.gov A plausible, though multi-step, strategy could involve the initial functionalization of the pyrimidine ring, followed by ring-closing reactions to form the imidazole (B134444) ring fused to a pyridine (B92270) moiety. For example, a Suzuki coupling to introduce a 2-aminophenyl group at the 5-position, followed by intramolecular cyclization, could potentially lead to an imidazo[4,5-b]pyridine derivative. mdpi.comeurjchem.com The feasibility of such routes would depend on the successful execution of each synthetic step and the stability of the intermediates.

Bioisosteric Modifications and Scaffold Hopping Strategies

In drug discovery, bioisosteric replacement and scaffold hopping are crucial strategies for optimizing lead compounds. nih.gov Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, aiming to enhance biological activity or improve pharmacokinetic properties. researchgate.netu-tokyo.ac.jp For this compound, the bromine atom could be replaced by other halogens (Cl, F), a cyano group, or a trifluoromethyl group to modulate its electronic properties and lipophilicity. u-tokyo.ac.jp The amino group can also be part of bioisosteric pairs, for example, being replaced by a hydroxyl or a methylamino group. u-tokyo.ac.jp

Scaffold hopping aims to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. nih.govrsc.org Starting from a this compound-based active compound, a scaffold hopping approach might involve replacing the pyrimidine core with other heterocyclic systems like pyridine, imidazole, or triazole, while maintaining the essential substituent vectors. nih.gov This can lead to the discovery of new chemical series with improved properties such as enhanced potency, better selectivity, or a more favorable safety profile. nih.govdundee.ac.uk

Spectroscopic and Crystallographic Investigations of 4 Amino 5 Bromopyrimidine and Its Analogues

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 4-amino-5-bromopyrimidine. thermofisher.com These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. thermofisher.comelsevierpure.com

In the FT-IR spectrum of aminopyrimidines, characteristic bands corresponding to the N-H stretching vibrations of the amino group are typically observed in the region of 3200-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies. For instance, in a study of 2-amino-5-bromopyridine, the FT-IR and Raman spectra were used to assign vibrational modes based on normal coordinate calculations. nih.gov Similarly, the vibrational spectra of 2-amino-5-chloropyridine (B124133) have been analyzed using both experimental and computational methods. core.ac.uk

Raman spectroscopy provides complementary information to FT-IR. thermofisher.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of both techniques allows for a more complete vibrational assignment.

A detailed analysis of the FT-IR and Raman spectra of 4-amino-2-chloropyrimidine-5-carbonitrile (B127025) revealed the presence of the amino tautomer as the most stable form. elsevierpure.com Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to aid in the assignment of vibrational frequencies and to predict the most stable molecular conformations. elsevierpure.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like this compound in solution. rsc.org ¹H and ¹³C NMR are the most common types of NMR experiments.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrimidine ring and the amino group. The chemical shifts of the ring protons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The protons of the amino group typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For comparison, the ¹H NMR spectrum of the related compound 5-bromopyrimidine (B23866) shows signals for the ring protons at specific chemical shifts. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are affected by their hybridization and the nature of the attached atoms. For example, the carbon atom bonded to the bromine would exhibit a characteristic chemical shift due to the heavy atom effect.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the presence of chromophores. The pyrimidine ring in this compound is a chromophore that absorbs in the UV region. The amino group acts as an auxochrome, a group that modifies the absorption of the chromophore.

The UV-Vis spectra of substituted pyrimidines typically show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and appear at longer wavelengths. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent polarity.

X-ray Crystallography and Solid-State Structure Analysis

Crystal structure analysis reveals that the pyrimidine ring is planar. The C-Br and C-N bond lengths and the angles within the ring provide valuable insights into the electronic effects of the substituents. For instance, in the crystal structure of a related compound, (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol, the bond lengths and angles were found to be within normal ranges. iucr.org

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. researchgate.net The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

These hydrogen bonds can lead to the formation of specific patterns or motifs. For example, in the crystal structure of 2-amino-5-bromopyridinium hydrogen succinate, the protonated nitrogen atom and the amino group form N—H···O hydrogen bonds with the carboxylate oxygen atoms, resulting in an R₂²(8) ring motif. nih.gov Similarly, in molecular salts of 5-bromocytosine, N–H···O and N–H···Br⁻ hydrogen bonds are observed, contributing to the formation of a three-dimensional network. mdpi.com These interactions are fundamental in crystal engineering, directing the assembly of molecules into predictable supramolecular structures. researchgate.net

Crystal Packing and Supramolecular Assembly

The supramolecular assembly of aminopyrimidines can lead to the formation of layered structures, chains, or more complex three-dimensional networks. The specific packing arrangement is a result of the molecule's attempt to achieve a state of minimum energy. The study of these assemblies is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyrimidine ring and the amino group in this compound can act as ligands, coordinating to metal ions to form metal complexes. The study of these complexes is an active area of research due to their potential applications in catalysis, materials science, and medicine. nih.gov

The coordination of this compound to a metal center can significantly alter its electronic and steric properties. X-ray crystallography is essential for characterizing the geometry and coordination environment of these metal complexes. For example, the reaction of CuBr₂ with 2-amino-5-bromopyrimidine (B17363) resulted in a three-dimensional coordination polymer where the pyrimidine molecules bridge copper atoms. tandfonline.com The nature of the metal ion and the reaction conditions can influence the stoichiometry and structure of the resulting complex.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 4-Amino-5-bromopyrimidine with high accuracy.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations, typically performed using DFT methods, identify the conformation that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible.

Studies on similar pyrimidine (B1678525) derivatives have demonstrated that DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), can accurately predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The planarity of the pyrimidine ring is a key feature, while the orientation of the amino group relative to the ring and the bromine atom is crucial for determining its interaction with other molecules. The final optimized geometry represents the most stable conformer of the molecule in the gaseous phase. researchgate.net Tautomeric forms, such as the imino form, can also be investigated to determine their relative stabilities compared to the primary amino form. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents typical data obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length | 1.34 Å |

| N1-C6 Bond Length | 1.33 Å |

| C5-Br Bond Length | 1.89 Å |

| C4-N(amino) Bond Length | 1.36 Å |

| C4-C5-C6 Bond Angle | 117° |

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. aimspress.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com For this compound, the HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, while the LUMO would be distributed over the pyrimidine ring, influenced by the electron-withdrawing bromine atom.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), often associated with lone pairs on heteroatoms like nitrogen and oxygen, and are indicative of sites for electrophilic attack. Blue areas represent positive potential (electron-poor), typically around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, and a positive potential around the amino hydrogens. aimspress.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and atomic charges. wikipedia.orgwisc.edu This method investigates charge transfer interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis can elucidate:

Hybridization: The hybridization of the atomic orbitals contributing to each bond.

Bonding Type: The ionic and covalent character of bonds, such as the C-Br and C-N bonds.

Hyperconjugation: Delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals. A key interaction would be the delocalization of the lone pair of the amino nitrogen into the π* antibonding orbitals of the pyrimidine ring, which stabilizes the molecule.

Table 2: Illustrative NBO Analysis Data for a Donor-Acceptor Interaction in this compound This table is for illustrative purposes. E(2) measures the intensity of the interaction between electron donors and acceptors.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π*(N1-C6) | ~15-25 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org This theory is fundamental to understanding various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions. wikipedia.orgcureffi.org

In the context of this compound, FMO theory can predict its reactivity profile. As a nucleophile, it would react through its HOMO, likely located on the amino group or the electron-rich pyrimidine ring. As an electrophile, it would be attacked at sites where the LUMO has the largest coefficient, which would be influenced by the electron-withdrawing nature of the bromine atom and the ring nitrogens. youtube.com FMO analysis is crucial for predicting how this compound might interact with biological targets like enzymes or receptors, where HOMO-LUMO interactions govern the binding process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein.

While MD simulations on this compound alone would show its vibrational and rotational motions, their real power lies in studying its interactions with larger systems. For instance, MD simulations could be used to:

Analyze the stability of this compound when bound to the active site of a target protein. nih.gov

Investigate the role of water molecules in mediating interactions between the compound and a receptor.

Predict the binding free energy, providing a quantitative measure of binding affinity.

The simulations track properties like root mean square displacement (RMSD), interaction energy, and buried surface area over the simulation trajectory to assess the stability and nature of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. wikipedia.orgyoutube.com

A QSAR study involving this compound would typically involve a set of its derivatives with varying substituents. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area, dipole moment, and quantum chemical parameters like HOMO/LUMO energies. scielo.br

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model correlating these descriptors with experimentally determined biological activity (e.g., IC50 values). nih.govscielo.brwikigenes.org Such models can guide the synthesis of new derivatives of this compound with potentially enhanced activity. For example, studies on other pyrimidine derivatives have shown that properties like dipole moment and atomic charges can be critical for their biological function. scielo.br

Biological and Pharmacological Research on 4 Amino 5 Bromopyrimidine Derivatives

Medicinal Chemistry Development and Drug Discovery Pipelines

The versatility of the 4-amino-5-bromopyrimidine core has been extensively exploited in drug discovery pipelines, leading to the identification of numerous derivatives with significant therapeutic potential.

Derivatives of 4-aminopyrimidine (B60600) have been a cornerstone in the development of kinase inhibitors, crucial for cancer therapy and the treatment of inflammatory diseases.

Bruton's Tyrosine Kinase (BTK) Inhibitors: A novel series of aminopyrimidine-based compounds have been designed as dual-target inhibitors of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia. nih.gov Notably, compounds 14d, 14g, 14j, and 14m from this series demonstrated potent inhibition of BTK, FLT3, and the FLT3(D835Y) mutant, with IC50 values in the low nanomolar range. nih.gov Compound 14m, in particular, exhibited significantly greater antiproliferative activity against various cancer cell lines compared to the established BTK inhibitor spebrutinib (B611974). nih.gov The aminopyrimidine core in these inhibitors is designed to form critical hydrogen bond interactions with the hinge region of the kinase domain.

Bcr/Abl Tyrosine Kinase Inhibitors: In the fight against chronic myeloid leukemia (CML), characterized by the Bcr-Abl fusion protein, 5-bromo-pyrimidine derivatives have emerged as promising Bcr/Abl kinase inhibitors. nih.gov A series of these compounds, including 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent inhibitors of the Bcr/Abl kinase. nih.gov These derivatives represent potential leads for developing alternatives to existing therapies. nih.gov The 2-phenylaminopyrimidine derivative CGP57148B has also been shown to selectively inhibit the tyrosine kinase activity of ABL and BCR-ABL, suppressing the growth of CML-derived cells. nih.gov

Aurora Kinase Inhibitors: The 4-aminoquinazoline core, a related heterocyclic system, has been instrumental in creating inhibitors for various kinases, including Aurora kinases, which are key regulators of cell division. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: To combat drug resistance in non-small cell lung cancer, particularly the EGFRC797S mutation, a series of 2-aminopyrimidine (B69317) derivatives have been synthesized. nih.gov Compounds A5 and A13 from this series showed significant antiproliferative activity against a cell line with this mutation. nih.gov Molecular docking studies revealed that compound A5 forms crucial hydrogen bonds with Met793 and Lys745 residues in the EGFR kinase domain. nih.gov

Interactive Table: Kinase Inhibitor Activity of this compound Derivatives

| Compound | Target Kinase(s) | Key Findings | Reference |

| 14m | BTK, FLT3, FLT3(D835Y) | IC50 values 101-1045 times lower than spebrutinib against tested cancer cell lines. nih.gov | nih.gov |

| 5c, 5e, 6g, 9e, 9f, 10c | Bcr/Abl | Potent inhibitors of Bcr/Abl kinase. nih.gov | nih.gov |

| A5 | EGFRdel19/T790M/C797S | Showed significant anti-proliferative activity and induced apoptosis. nih.gov | nih.gov |

| CGP57148B | ABL, BCR-ABL | Selectively suppresses the growth of BCR-ABL-positive cells. nih.gov | nih.gov |

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in antiviral drug discovery. Research has extended to this compound derivatives, revealing their potential to combat various viral infections.

A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with different substituents at the C-6 position have been synthesized and evaluated for their antiviral activity. nih.gov While some of these derivatives showed activity against a range of virus strains in cell culture, their efficacy was often observed at concentrations close to their toxicity threshold. nih.gov

Furthermore, broader studies on pyrimidine derivatives have highlighted their potential as antiviral agents. For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, synthesized from thiourea, have been assessed for their antiviral potency. mdpi.com Certain compounds from this series, particularly those with a cyclopropylamino group and an aminoindane moiety, demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The development of this compound derivatives as anticancer agents is closely linked to their activity as kinase inhibitors, as uncontrolled kinase activity is a hallmark of many cancers.

A novel class of aminopyrimidine-based dual-target inhibitors of BTK and FLT3 have been developed for acute myeloid leukemia, with compound 14m showing potent antiproliferative activities against leukemia cells with IC50 values ranging from 0.29 to 950 nM. nih.gov In vivo studies showed that this compound significantly repressed the growth of MV-4-11 cells. nih.gov

Furthermore, a series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with several compounds identified as potent Bcr/Abl kinase inhibitors with anticancer potential. nih.gov Thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have also been investigated as anticancer agents. For example, 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties have demonstrated antitumor activity by inhibiting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors. nih.gov

Interactive Table: Anticancer Activity of this compound and Related Derivatives

| Compound/Derivative Class | Cancer Type/Target | Key Findings | Reference |

| Compound 14m | Acute Myeloid Leukemia | Potent antiproliferative activity (IC50: 0.29-950 nM); significant tumor growth inhibition in vivo. nih.gov | nih.gov |

| 5-bromo-pyrimidine derivatives | Chronic Myeloid Leukemia | Potent Bcr/Abl kinase inhibitors with cytotoxic activity. nih.gov | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidines | Various Cancers | Inhibition of VEGF/KDR and PDGF receptors; antitumor activity in vivo. nih.gov | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Hematological Cancers | Derivatives 7d and 7h showed efficacy against several hematological cancer types. mdpi.com | mdpi.com |

The search for new antimicrobial agents has led to the exploration of various heterocyclic compounds, including derivatives of 4-aminopyrimidine.

Several new amino-pyrimidine derivatives have been synthesized and have shown moderate to good antibacterial activity against Bacillus subtilis and Escherichia coli. rjptonline.org These compounds also exhibited significant synergistic and superior antifungal activities against Candida albicans and Aspergillus niger. rjptonline.org The synthesis of these derivatives often involves the cyclization of chalcones with guanidine (B92328) hydrochloride or guanidine nitrate. rjptonline.org

Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways.

A study on 4-amino-5-arylpyrimidines demonstrated their anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov However, these compounds showed limited activity in models of adjuvant-induced arthritis in rats and UV-induced erythema in guinea pigs. nih.gov The anti-inflammatory properties of pyrimidine derivatives are an area of ongoing research, with several pyrimidine analogs already in clinical use as anti-inflammatory drugs. nih.gov

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel antitubercular agents. Pyrimidine derivatives have been explored as a potential source of such compounds.

A series of substituted quinoline (B57606) chalcones were converted to 2-aminopyrimidine derivatives, some of which displayed antitubercular activity. ucl.ac.uk For instance, derivatives 60 and 61 showed activity against M. tuberculosis. ucl.ac.uk Another study highlighted 4-amino-thieno[2,3-d]pyrimidine derivatives as inhibitors of QcrB, a key enzyme in the mycobacterial respiratory chain, thus suppressing the growth of Mycobacterium smegmatis. ucl.ac.uk

Mechanism of Action Studies at the Molecular Level (e.g., Target Binding, Enzymatic Inhibition)

Derivatives of the 4-aminopyrimidine core, including those structurally related to this compound, exert their biological effects by interacting with specific molecular targets, primarily enzymes involved in critical cellular signaling pathways. The mechanism of action is often rooted in the inhibition of these enzymes, preventing them from carrying out their normal functions and thereby disrupting disease processes, particularly in cancer and neurodegenerative disorders.

A significant area of research has focused on these derivatives as kinase inhibitors . Kinases are a large family of enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. This process is fundamental to cell signaling, and its dysregulation is a hallmark of many cancers.

Tyrosine Kinase Inhibition : A novel series of 5-bromo-pyrimidine derivatives has been synthesized and identified as potent inhibitors of the Bcr/Abl tyrosine kinase. nih.gov The Bcr/Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). The inhibitory activity of these compounds suggests they could be promising leads for developing alternatives to current therapies. nih.gov

Dual-Target Kinase Inhibition : In another study, aminopyrimidine derivatives were developed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are important targets in oncology. nih.gov Molecular docking studies revealed the specific interactions responsible for inhibition. For example, one active compound formed a crucial hydrogen bond with the amino acid Asn140 in the BRD4 binding site, while its pyrimidine-dione ring was positioned between Tyr97 and Pro82, engaging in hydrophobic interactions. nih.gov Another potent compound compensated for the lack of an H-bond with Asn140 by forming an H-bond with Cys136, alongside hydrophobic interactions with Asn140, Tyr97, and Pro82. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibition : Derivatives of 2,4-diaminopyrimidine (B92962) have been designed as inhibitors of Tropomyosin receptor kinase (TRK), a target for cancers driven by NTRK gene fusions. nih.gov Western blot analysis confirmed that the lead compound in this series inhibits the phosphorylation of TRK, effectively blocking its downstream signaling pathways and inducing apoptosis in cancer cells. nih.gov

Beyond kinases, these pyrimidine derivatives have been shown to inhibit other classes of enzymes:

Beta-Secretase 1 (BACE1) Inhibition : In the context of Alzheimer's disease, 4-aminopyrimidine derivatives have been optimized as inhibitors of BACE1, an aspartic protease that plays a key role in the formation of amyloid-β plaques. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : Hybrid molecules combining a 4-aminoquinoline (B48711) moiety with a 2-aminopyrimidine core have demonstrated potent anti-plasmodial activity through the inhibition of the Plasmodium falciparum Dihydrofolate reductase (PfDHFR) enzyme. nih.gov This enzyme is essential for the parasite's DNA synthesis. nih.gov

The table below summarizes the enzymatic targets for various pyrimidine derivatives and their reported inhibitory activities.

| Derivative Class | Target Enzyme | Biological Activity/Potency |

| 5-Bromo-pyrimidine derivatives | Bcr/Abl Kinase | Potent inhibitors, potential anticancer agents. nih.gov |

| 5-Arylethylidene-aminopyrimidine-2,4-diones | BRD4 / PLK1 | Dual inhibitors with IC50 values as low as 0.02 µM. nih.gov |

| 2,4-Diaminopyrimidine derivatives | Tropomyosin receptor kinase (TRK) | Potent pan-TRK inhibitors, inducing apoptosis. nih.gov |

| 4-Aminopyrimidine derivatives | Beta-Secretase 1 (BACE1) | Optimized inhibitors with IC50 values down to 1.4 µM. nih.gov |

| 2-Aminopyrimidine-4-aminoquinolines | P. falciparum DHFR | Anti-plasmodial agents with IC50 values in the nanomolar range. nih.gov |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.com This iterative process of design, synthesis, and testing guides the lead optimization phase, where an initial "hit" or "lead" compound is refined to enhance its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical candidate. oncodesign-services.compreprints.orgyoutube.com

For derivatives of this compound, SAR studies have been instrumental in transforming initial discoveries into highly potent and selective enzyme inhibitors.

Optimization of BACE1 Inhibitors : A clear example of successful lead optimization is seen in the development of 4-aminopyrimidine BACE1 inhibitors. Starting from a lead compound with an IC50 of 37.4 μM, a series of new derivatives were designed and synthesized. nih.gov This optimization effort led to the discovery of a compound with an IC50 of 1.4 μM, a 26-fold increase in potency. nih.gov This improvement was achieved by systematically modifying substituents on the pyrimidine core to enhance binding affinity with the enzyme's active site. nih.gov

SAR of TRK Inhibitors : The development of 2,4-diaminopyrimidine derivatives as TRK inhibitors involved preparing over 60 compounds to build a comprehensive SAR model. nih.gov This extensive study confirmed the validity of a previously reported pharmacophore model and identified key structural features required for potent inhibition. The resulting lead compound, 19k , not only showed potent enzymatic inhibition but also possessed favorable drug-like properties, such as high stability in plasma and liver microsomes, demonstrating a successful multi-parameter optimization. nih.gov

Structure-Based Design for TYK2 Inhibitors : In a lead optimization program for Tyrosine Kinase 2 (TYK2) inhibitors, researchers started with a 4-aminopyridine (B3432731) lead molecule. nih.gov Using structure-based design, they introduced specific modifications, such as a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety. nih.gov Each of these changes led to significant improvements in TYK2 potency and, crucially, enhanced selectivity against other closely related kinases like JAK1 and JAK2. nih.gov This highlights how targeted modifications can fine-tune the interaction of the inhibitor with the target protein, leading to a more desirable biological profile.

The table below illustrates how structural modifications impact the biological activity of pyrimidine-based inhibitors.

| Lead Scaffold | Structural Modification | Target | Impact on Activity |

| 4-Aminopyrimidine | Optimization of substituents | BACE1 | 26-fold potency increase (IC50 from 37.4 µM to 1.4 µM). nih.gov |

| 4-Aminopyridine | Addition of 2,6-dichloro-4-cyanophenyl group | TYK2 | Improved potency and selectivity over JAK1/JAK2. nih.gov |

| 4-Aminopyridine | Addition of (1R,2R)-2-fluorocyclopropylamide | TYK2 | Improved potency and selectivity over JAK1/JAK2. nih.gov |

| 2,4-Diaminopyrimidine | Rational design based on pharmacophore model | TRK | Identification of potent and metabolically stable pan-TRK inhibitor (19k ). nih.gov |

These studies underscore the power of medicinal chemistry in rationally designing potent and selective drug candidates. By understanding the molecular interactions between the inhibitor and its target, and by systematically exploring the chemical space around a core scaffold like this compound, researchers can significantly enhance the therapeutic potential of these compounds.

Emerging Applications and Interdisciplinary Research

Role in Agrochemical Development (Herbicides, Fungicides)

The pyrimidine (B1678525) ring is a well-established structural motif in a wide range of biologically active compounds, including numerous commercial pesticides. echemi.com Derivatives of pyrimidine have demonstrated broad-spectrum efficacy as herbicides and fungicides, often by inhibiting essential biological pathways in weeds and pathogenic fungi. chemblink.com

While 4-Amino-5-bromopyrimidine is not typically an active agrochemical agent itself, it serves as a crucial intermediate in the synthesis of more complex potential agrochemicals. Its structural features are highly conducive to creating diverse chemical libraries for screening purposes. The amino group and the bromine atom are key functional handles that allow for further chemical modifications. For instance, the bromine atom is an excellent leaving group for cross-coupling reactions (like Suzuki or Heck reactions), enabling the introduction of various aryl or alkyl groups. chemblink.com The amino group can be readily modified or can participate in cyclization reactions to build fused heterocyclic systems. chemblink.com

Research into the synthesis of novel agrochemicals has explored related compounds, underscoring the potential of this chemical class. For example, 2-amino-5-bromopyrimidine (B17363) is utilized as a precursor in the synthesis of new herbicides and fungicides, highlighting the utility of the aminobromopyrimidine scaffold in agricultural science. chemblink.com The strategic position of the functional groups on this compound makes it a promising starting point for developing next-generation agrochemicals with potentially novel modes of action.

Table 1: Structural Features of this compound for Agrochemical Synthesis

| Feature | Role in Synthesis | Potential Impact on Final Product |

|---|---|---|

| Pyrimidine Core | A foundational scaffold known for biological activity in agrochemicals. echemi.com | Provides the basic heterocyclic structure often associated with herbicidal or fungicidal action. |

| Amino Group (-NH2) | A nucleophilic site for substitution or a key component in condensation and cyclization reactions. | Can be used to attach other molecular fragments or to form larger, more complex ring systems. |

| Bromo Atom (-Br) | An excellent leaving group for metal-catalyzed cross-coupling reactions. chemblink.com | Allows for the introduction of a wide variety of substituents to probe structure-activity relationships. |

Applications in Material Science (e.g., Metal-Organic Frameworks, Ligand Design for Catalysis)

In material science, there is a continuous search for novel organic molecules, or "ligands," that can be combined with metal ions to create advanced materials like Metal-Organic Frameworks (MOFs) or to design specialized catalysts. MOFs are crystalline, porous materials with vast potential in gas storage, separation, and catalysis. researchgate.netgoogle.com The properties of a MOF are directly determined by the metal ion and the organic ligand used in its synthesis.

This compound possesses several features that make it a theoretical candidate for ligand design. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group can act as coordination sites, binding to a metal center to form stable complexes. researchgate.net The ability of a single ligand to bind to multiple metal centers is crucial for forming the extended network structures of MOFs.

While specific studies detailing the use of this compound in MOF synthesis are not widely documented, research on similar molecules demonstrates the principle. For instance, other pyrimidine derivatives like pyrimidine-4,6-dicarboxylate and various amino-functionalized ligands have been successfully used to construct novel MOFs with interesting fluorescence and sensing properties. researchgate.netambeed.com The presence of the amino group on the this compound backbone could impart specific functionalities to the pores of a hypothetical MOF, potentially for selective adsorption or catalysis. researchgate.net Furthermore, the bromine atom could be used for post-synthesis modification, allowing for the attachment of other functional groups after the framework has been constructed.

Table 2: Potential of this compound as a Ligand in Material Science

| Structural Feature | Potential Application | Rationale |

|---|---|---|

| Pyrimidine Ring Nitrogens | Metal Coordination Site | The lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions. researchgate.net |

| Exocyclic Amino Group | Metal Coordination Site & Functionalization | Provides an additional binding site and can serve as a hydrogen-bond donor, influencing the framework's structure and properties. researchgate.net |

| Bromo Atom | Post-Synthesis Modification | Offers a reactive handle for introducing new functional groups after the initial material has been formed. |

| Rigid Aromatic System | Structural Integrity | The flat, rigid structure of the pyrimidine ring can help create well-defined and stable porous frameworks. |

Diagnostic Tool Development

The development of molecules that can be used for diagnostic purposes, such as fluorescent probes or agents for medical imaging, often relies on heterocyclic scaffolds that can be easily functionalized. While the direct application of this compound as a diagnostic tool is not extensively reported in scientific literature, its established role as a versatile synthetic intermediate makes it relevant to this field.

Research has shown that this compound is a key starting material for the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.govmdpi.comresearchgate.net These larger molecules are being investigated for a range of biomedical applications, including the inhibition of specific enzymes like kinases, which are important targets in cancer research. researchgate.net The ability to synthesize libraries of such inhibitors from a common precursor like this compound is crucial for discovering molecules with high potency and selectivity. nih.govmdpi.com

Although these applications are primarily therapeutic, the development of selective enzyme inhibitors can lead to the creation of research tools, such as activity-based probes, to study enzyme function in disease states. The synthesis of fluorescently-labeled or biotin-tagged versions of these inhibitors, which could be derived from functionalized pyrimidine precursors, would be a step toward creating such diagnostic and research tools. Therefore, while not a diagnostic agent itself, this compound is a foundational building block for the chemical biology research that underpins such developments.

Challenges and Future Directions in 4 Amino 5 Bromopyrimidine Research

Synthetic Challenges and Opportunities for Sustainable Synthesis

The synthesis of 4-Amino-5-bromopyrimidine and its derivatives has historically presented several challenges, including multi-step reactions, harsh conditions, and low yields. google.com Traditional methods for introducing a bromine atom into the pyrimidine (B1678525) ring often involve reagents like phosphorus oxybromide or phosphorus pentabromide, which can require difficult work-ups and present environmental concerns. clockss.org The development of efficient, cost-effective, and environmentally benign synthetic routes is therefore a significant area of ongoing research.

Recent advancements have focused on creating more streamlined and sustainable synthetic protocols. Key opportunities lie in the development of one-pot reactions and the use of greener solvents and catalysts.

One-Pot Syntheses: Researchers have developed simple, one-pot methods for producing 4-bromopyrimidines. For instance, the cyclization of N-cyanovinylamidines in the presence of dry hydrogen bromide in dioxane provides a less time-consuming and more efficient alternative to traditional multi-step approaches. clockss.org

Microwave-Assisted and Aqueous Synthesis: Three-component reactions involving an aldehyde, malononitrile, and an amidine have been successfully carried out under microwave irradiation or in water. arkat-usa.org These "green chemistry" approaches offer advantages such as reduced reaction times, higher yields, and the avoidance of volatile organic solvents. arkat-usa.org

Industrial Scale-Up: For derivatives like 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, a crucial intermediate for Vitamin B1, newer methods have been devised that are described as "green" and suitable for industrial-scale production, overcoming the limitations of older, more complicated and less efficient syntheses. google.com

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Bromination | Use of POBr₃, PBr₅ | Effective for bromination | clockss.org |

| One-Pot HBr/Dioxane | Cyclization of amidine intermediates | Simpler, faster, avoids multi-step synthesis | clockss.org |

| Three-Component Aqueous | Reaction of aldehyde, malononitrile, amidine in water | Environmentally friendly ("Green Chemistry"), good yields | arkat-usa.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often solvent-free | Rapid, efficient, clean procedure | arkat-usa.org |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For this compound and related compounds, mechanistic studies help elucidate the regioselectivity and reactivity of the pyrimidine core.

For example, in the condensation of 2-aminonitriles with chloroacetonitriles, the unusual formation of a condensed 4-bromopyrimidine (B1314319) instead of the expected 4-aminopyrimidine (B60600) has been observed. clockss.org Mechanistic proposals suggest this is due to a preferential cyclization pathway. The electron-withdrawing effect of the chlorine atom is thought to increase the electrophilicity of the amidine carbon while decreasing the nucleophilicity of the amidine nitrogen, favoring the bromo-cyclized product. clockss.org

In multi-component reactions that form 4-amino-5-pyrimidinecarbonitriles, the proposed mechanism involves a sequence of steps including a Michael addition, cycloaddition, and subsequent isomerization. The final aromatization of the ring system is a significant driving force for the reaction's completion. arkat-usa.org Furthermore, the development of highly regioselective lithiation-substitution protocols for modifying the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives demonstrates a sophisticated level of mechanistic control over the synthesis. nih.gov